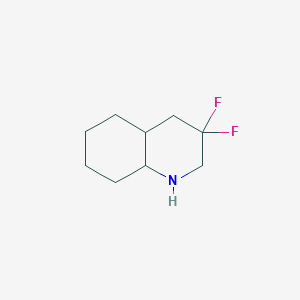![molecular formula C17H25ClN4O3 B2836720 Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate CAS No. 2402828-81-1](/img/structure/B2836720.png)
Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2402838-39-3 . It has a molecular weight of 340.81 . It is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-11(5-7-20)19-12(21)10-8-17-13(16)18-9-10/h8-9,11H,4-7H2,1-3H3, (H,19,21) . This code provides a specific standard for determining the structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.81 . It is in powder form and is stored at a temperature of 4°C .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- The compound is involved in novel synthesis methods for creating derivatives with potential for further chemical transformations. Lee and Kim (1993) explored the reactions of similar structures with primary and secondary alkylamines, leading to the synthesis of disulfides and cyanoformamidines, suggesting a pathway involving the compound as an intermediate or related structure (Hyunil Lee & K. Kim, 1993).
Drug Development and Pharmacokinetics
- In the realm of medicinal chemistry, modifications of the core structure have been pursued to improve pharmacokinetic profiles and enhance biological activities. For instance, Tokuhara et al. (2018) described the optimization of a potent renin inhibitor by modifying similar molecular frameworks, which involved changing the pyrimidine moiety to improve bioavailability (Hidekazu Tokuhara et al., 2018).
Biological Activities
- Research into the modification and analysis of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound with a similar structure, by Nie et al. (2020), highlighted efforts to develop new TRPV1 antagonists. This study aimed at improving pharmacological profiles and tolerability, underlining the significance of structural analogs in discovering new therapeutic agents (Cunbin Nie et al., 2020).
Material Science and Catalysis
- The compound has been implicated in the synthesis of materials and as a potential catalyst in chemical reactions. For example, Feng et al. (2014) developed a TBHP-promoted method for carboxamidation and aromatisation of isonitriles, indicating the versatility of similar structures in facilitating complex chemical transformations (Xiaomei Feng et al., 2014).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions that should be taken when handling the compound.
Properties
IUPAC Name |
tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-7-5-12(6-8-22)11-21(4)14(23)13-9-19-15(18)20-10-13/h9-10,12H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSMYUBDPMEDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C(=O)C2=CN=C(N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)

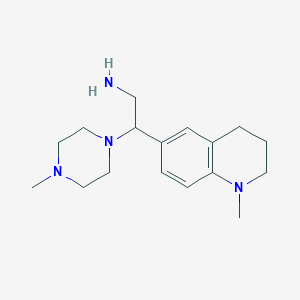
![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)
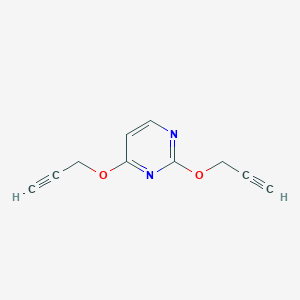
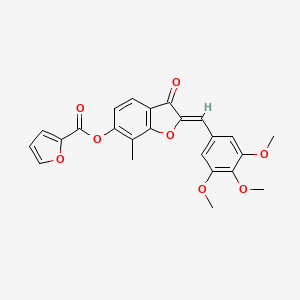
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2836648.png)


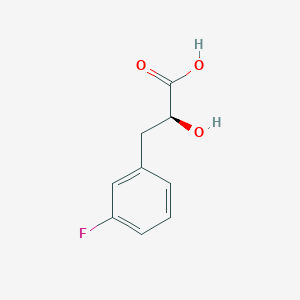
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)
![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)
